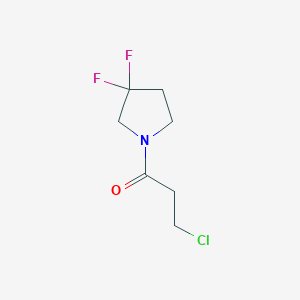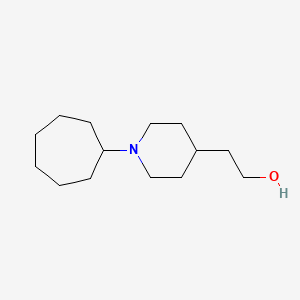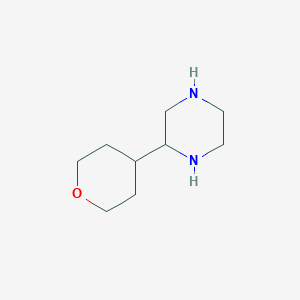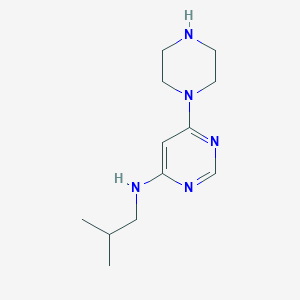
(1r,4r)-1-Methyl-4-(nitromethyl)cyclohexanol
Descripción general
Descripción
(1r,4r)-1-Methyl-4-(nitromethyl)cyclohexanol, also known as 1-MNC, is a chemical compound that has been widely studied and is used in a variety of scientific research applications. It has a wide range of advantages and limitations for use in laboratory experiments, and is a useful tool for furthering scientific understanding of the biochemical and physiological effects of compounds. Finally, this paper will explore potential future directions for 1-MNC research.
Aplicaciones Científicas De Investigación
Synthesis and Optimization
(1r,4r)-1-Methyl-4-(nitromethyl)cyclohexanol has been a subject of synthesis research. A study demonstrated a solvent-free synthesis process using sodium hydroxide, achieving a yield of 59.45% (Q. Hang, 2013). This research contributes to the understanding of efficient and cost-effective methods of producing this compound.
Optical Resolution of Ketones
The compound has also been explored in the context of optical resolution of ketones. For instance, a study showed that a related compound, (−) (1R, 2R, 5R)-5-methyl-2-(1-mercapto-1-methylethyl)-cyclohexanol, was effective for the optical resolution of ketones, highlighting the potential of similar structures in stereoselective syntheses (G. Solladié & O. Lohse, 1993).
Dehydration Studies
Dehydration experiments involving related cyclohexanol compounds have been carried out to illustrate Zaitsev’s rule in organic chemistry, contributing to educational and experimental methodologies in the field (J. Friesen & Robert Schretzman, 2011).
Catalysis and Oxidation Processes
Studies on cyclohexanol and its derivatives, closely related to this compound, show applications in catalysis and oxidation processes. These include cyclohexane oxidation catalyzed by titanium silicalite, revealing insights into overoxidation and comparisons with other oxidation systems (E. V. Spinacé, H. O. Pastore & U. Schuchardt, 1995).
Liquid-Crystalline Systems
The spatial structure of compounds structurally similar to this compound has been analyzed for their role in liquid-crystalline systems. This research provides an understanding of the molecular structure and its implications for material science applications (A. Krivoshey et al., 2006).
Carbonium Ion Studies
Research into 1-methylcyclopentyl cation, which shares characteristics with this compound, provides insights into the stability and reactivity of carbonium ions, a fundamental concept in organic chemistry (G. Olah et al., 1967).
Propiedades
IUPAC Name |
1-methyl-4-(nitromethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-8(10)4-2-7(3-5-8)6-9(11)12/h7,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUFYDSCYPYBPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)C[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B1475561.png)
amine](/img/structure/B1475562.png)
![1-({[(2-Aminophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475564.png)



![Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1475570.png)
![1-{[(2,3-dihydro-1H-inden-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475572.png)



![{2-[2-(4-Morpholinyl)ethoxy]-3-pyridinyl}methanamine](/img/structure/B1475578.png)

